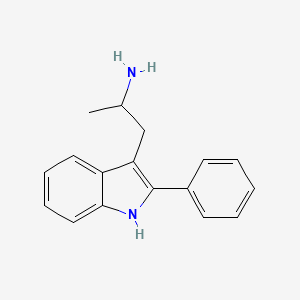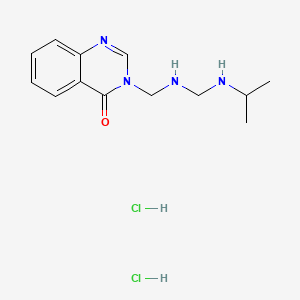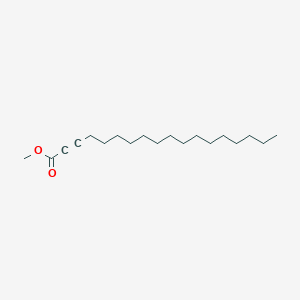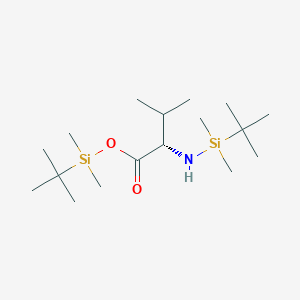
Valine diTBDMS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Valine diTBDMS is typically synthesized through the silylation of L-Valine. The process involves the reaction of L-Valine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are usually mild, with temperatures maintained at room temperature or slightly elevated to ensure complete silylation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process.
化学反応の分析
Types of Reactions
Valine diTBDMS undergoes various chemical reactions, including:
Oxidation: The TBDMS groups provide protection against oxidation, allowing selective oxidation of other functional groups if present.
Reduction: The compound can be reduced under specific conditions, although the TBDMS groups typically remain intact.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the silyl-protected sites in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized valine derivatives.
科学的研究の応用
Valine diTBDMS has several scientific research applications, including:
Chemistry: Used as a protected amino acid in peptide synthesis, allowing for selective deprotection and functionalization.
Biology: Employed in studies involving protein structure and function, as the TBDMS groups can be selectively removed to study the effects of valine modifications.
Medicine: Investigated for its potential role in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Valine diTBDMS primarily involves its role as a protected amino acid. The TBDMS groups protect the amino and carboxyl groups of valine, preventing unwanted side reactions during chemical synthesis. This allows for selective functionalization and modification of the valine residue. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
類似化合物との比較
Valine diTBDMS can be compared with other silyl-protected amino acids, such as:
Alanine diTBDMS: Similar in structure but derived from alanine instead of valine.
Leucine diTBDMS: Another silyl-protected amino acid with a different side chain.
Isoleucine diTBDMS: Similar to leucine diTBDMS but with a different branching pattern in the side chain.
The uniqueness of this compound lies in its specific use in protecting the valine residue, which has distinct steric and electronic properties compared to other amino acids .
特性
分子式 |
C17H39NO2Si2 |
|---|---|
分子量 |
345.7 g/mol |
IUPAC名 |
[tert-butyl(dimethyl)silyl] (2S)-2-[[tert-butyl(dimethyl)silyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H39NO2Si2/c1-13(2)14(18-21(9,10)16(3,4)5)15(19)20-22(11,12)17(6,7)8/h13-14,18H,1-12H3/t14-/m0/s1 |
InChIキー |
KPMGOLUDVQVDCW-AWEZNQCLSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C)C(C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


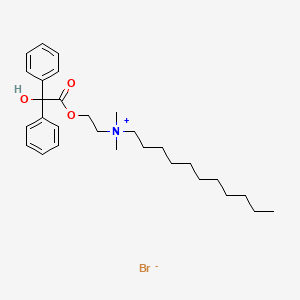
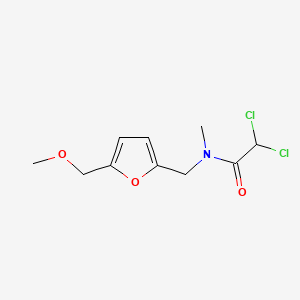

![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)

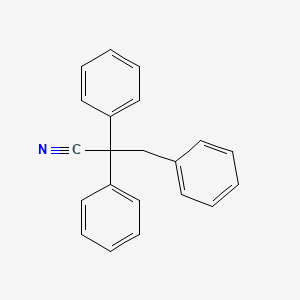
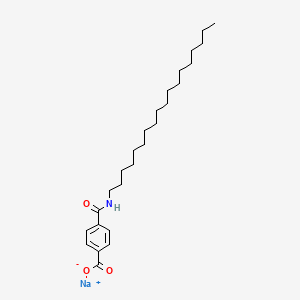

![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
